molecular formula C14H21N3O3 B1449791 tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate CAS No. 952182-13-7

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate

Cat. No.: B1449791
CAS No.: 952182-13-7
M. Wt: 279.33 g/mol
InChI Key: FBOOJRZVMPVFMV-SFQUDFHCSA-N
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Description

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate is a chemical compound with a complex structure that includes a pyridine ring, a hydroxyimino group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form the hydroxyimino derivative. This intermediate is then reacted with tert-butyl carbamate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate ester with similar protective group properties.

    N-Boc-hydroxylamine: Contains a similar carbamate ester group and is used in similar synthetic applications.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another compound with a tert-butyl carbamate group used in medicinal chemistry.

Uniqueness

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate is unique due to the presence of both the hydroxyimino group and the pyridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-[(4E)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOOJRZVMPVFMV-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C(=N\O)/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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